3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
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Overview
Description
The compound “3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide” is a type I inhibitor that has been studied in the context of its binding to the PTK6 kinase domain . It is a part of the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure was found to be 1.80 Å .Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, such as the one , have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
EGFR Inhibitor
The compound has been found to be an irreversible pyrrolopyrimidine inhibitor of EGFR T790M mutants . It provides potent EGFR activity against the four common mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del), selectivity over wild-type EGFR, and desirable ADME properties .
TRPC3 Inhibitor
It has been identified as a selective inhibitor of TRPC3 . TRPC3 is a member of the transient receptor potential (TRP) family of ion channels, and its inhibition can have various therapeutic implications.
Pharmacokinetics
The compound’s pharmacokinetics, such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are areas of active research .
Chemical Properties
The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Future Directions
The future directions for the study of this compound could include further investigation into its potential therapeutic applications, given its inhibitory action on the PTK6 kinase . Additionally, more research could be done to understand its physical and chemical properties, as well as its safety and hazards.
Mechanism of Action
Target of Action
The primary target of the compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating the expression of genes involved in lipid metabolism, inflammation, and overall energy homeostasis .
Mode of Action
It is known to interact with its target, pparγ, and potentially modulate its activity . This interaction can lead to changes in the expression of PPARγ-regulated genes, which can have various downstream effects on cellular processes .
Biochemical Pathways
The compound’s interaction with PPARγ can affect various biochemical pathways. PPARγ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses . Therefore, modulation of PPARγ activity can potentially impact these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ and the subsequent changes in gene expression. This can lead to alterations in lipid metabolism, glucose homeostasis, and inflammatory responses . .
properties
IUPAC Name |
3-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGAXOWRHXCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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